2',4'-Dichlorovalerophenone
Overview
Description
2’,4’-Dichlorovalerophenone is a chemical compound with the molecular formula C11H12Cl2O . It is a colorless solid and is used as a research chemical .
Synthesis Analysis
The synthesis of 2’,4’-Dichlorovalerophenone involves the reaction of 2,4-Dichloro-N-methoxy-N-methylbenzamide with Butane, lithium derivative . The reaction is carried out in tetrahydrofuran at room temperature for 4 hours .Molecular Structure Analysis
The molecular weight of 2’,4’-Dichlorovalerophenone is 231.12 Da . Its InChIKey is XVWXSWROOLWNCJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2’,4’-Dichlorovalerophenone has a boiling point of 327.0±27.0 °C at 760 mmHg . Its density is 1.2±0.1 g/cm3 . The compound has a refractive index of 1.529 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
“2’,4’-Dichlorovalerophenone” is primarily used as an API intermediate in the manufacturing chemistry of a wide range of APIs and advanced intermediates . Here are some more details:
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Pharmaceutical Industry : It is used in the synthesis of various pharmaceuticals. The specific drugs that are produced using this compound can vary, but it is a valuable intermediate in the production process .
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Hexaconazole Manufacturing : This compound can be used in the manufacturing of Hexaconazole, a type of fungicide . Hexaconazole is used to control many fungi that cause plant diseases.
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Advanced Oxidation Processes (AOPs) : This compound can be used in advanced oxidation processes for the degradation of certain organic compounds . For example, it can be used in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a type of herbicide that has been widely used and has caused severe water contamination . The use of “2’,4’-Dichlorovalerophenone” in AOPs can help to degrade this organic compound, reducing its environmental impact .
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Formulation of 2,4-D : “2’,4’-Dichlorovalerophenone” can be used in the formulation of 2,4-D, a common herbicide . When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed, which renders the 2,4-D acid active ingredient water soluble . This process is important in the production of effective herbicides .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXSWROOLWNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450944 | |
Record name | 2',4'-Dichlorovalerophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichlorovalerophenone | |
CAS RN |
61023-66-3 | |
Record name | 1-(2,4-Dichlorophenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61023-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4'-Dichlorovalerophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentanone, 1-(2,4-dichlorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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